N-tetradecanoyl-L-Homoserine Lactone
Overview
Description
N-tetradecanoyl-L-Homoserine lactone (C14-HSL) is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Molecular Structure Analysis
The molecular formula of N-tetradecanoyl-L-Homoserine lactone is C18H33NO3 . The exact mass is 311.24604391 g/mol .Chemical Reactions Analysis
N-tetradecanoyl-L-Homoserine lactone is involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms .Physical And Chemical Properties Analysis
The molecular weight of N-tetradecanoyl-L-Homoserine lactone is 311.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
“N-tetradecanoyl-L-Homoserine Lactone” (C14-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
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Quorum Sensing in Bacteria
- Summary : Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
- Methods : In similar fashion, some bacteria, such as Pseudomonas aeruginosa, synthesize and secrete N-acyl homoserine lactones (AHLs), like C14-HSL, to signal within their group and control behaviors on a community-wide scale .
- Results : This process allows bacteria to restrict the expression of certain genes to the high cell densities at which the resulting phenotypes will be most beneficial .
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Inhibition of Porphyromonas gingivalis Growth
- Summary : A study investigated the influence of synthetic N-acyl homoserine lactones (N-acyl HSLs), signaling compounds for quorum sensing, on the growth and production of proteins in periodontopathic bacteria Porphyromonas gingivalis .
- Methods : N-tetradecanoyl HSL inhibited the growth of all P. gingivalis strains used in this study in a dose-dependent manner .
- Results : The growth of P. gingivalis was inhibited by myristoyl coenzyme A (CoA) but did not by lauroyl CoA. These results indicated that P. gingivalis responded to auto-produced N-tetradecanoyl HSL-like molecule and slowed their growth .
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Priming in Arabidopsis
- Summary : N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) is involved in interactions with eukaryotes, including plants . It primes plants for enhanced resistance to biotic and abiotic stress .
- Methods : The study identified the Arabidopsis protein ALI1 as a mediator of oxo-C14-HSL-induced priming in plants . The function of the candidate protein ALI1 was assessed through biochemical, genetic, and physiological approaches .
- Results : The results suggest that the candidate protein ALI1 is indispensable for oxo-C14-HSL-dependent priming for enhanced resistance in Arabidopsis .
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Cell Wall Reinforcement and Induced Resistance
- Summary : N-acyl-homoserine lactones (AHLs), including N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), prime plants for cell wall reinforcement and induce resistance to bacterial pathogens via the salicylic acid/oxylipin pathway .
- Methods : The study investigated the effects of AHLs on plant defense mechanisms, including callose deposition, accumulation of phenolic compounds, and lignification of cell walls .
- Results : The results showed that AHL-induced resistance differs from systemic acquired resistance and induced systemic resistance, providing new insight into inter-kingdom communication .
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Interaction with Eukaryotes
- Summary : N-acyl homoserine lactones (AHLs), including N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), are involved in interactions with eukaryotes . These molecules mediate quorum sensing in Gram-negative bacteria and also play a role in bacterial communication with eukaryotic organisms .
- Methods : The study identified the Arabidopsis protein ALI1 as a mediator of oxo-C14-HSL-induced priming in plants . The function of the candidate protein ALI1 was assessed through biochemical, genetic, and physiological approaches .
- Results : The results suggest that the candidate protein ALI1 is indispensable for oxo-C14-HSL-dependent priming for enhanced resistance in Arabidopsis .
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Cell-to-Cell Communication Among Bacteria
- Summary : N-tetradecanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These molecules regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and are involved in quorum sensing, which is a form of cell-to-cell communication among bacteria .
- Methods : The study investigated the effects of AHLs on bacterial communication and gene regulation .
- Results : The results showed that AHLs, including N-tetradecanoyl-DL-homoserine lactone, play a crucial role in bacterial communication and gene regulation .
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tetradecanoyl-L-Homoserine Lactone |
Citations
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